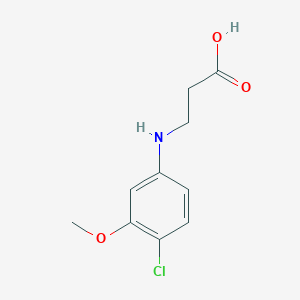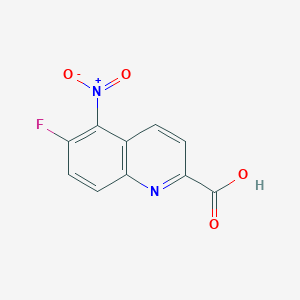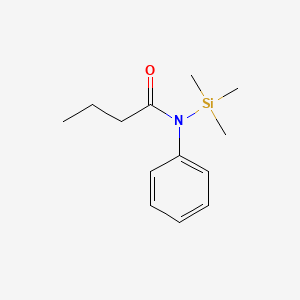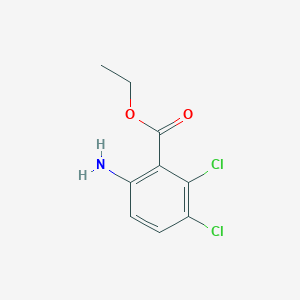
9-Cycloheptyl-3,9-dihydro-6h-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Cycloheptyl-1H-purin-6(9H)-one: is a purine derivative, a class of compounds known for their significant roles in biological systems. Purines are essential components of nucleotides, which are the building blocks of DNA and RNA. This compound features a cycloheptyl group attached to the purine ring, potentially altering its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Cycloheptyl-1H-purin-6(9H)-one typically involves the introduction of a cycloheptyl group to a purine precursor. This can be achieved through various organic synthesis techniques, such as:
Alkylation: Using cycloheptyl halides in the presence of a base to alkylate the purine ring.
Cyclization: Forming the cycloheptyl ring through intramolecular reactions.
Industrial Production Methods: Industrial production may involve optimizing these synthetic routes for large-scale manufacturing, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are fine-tuned to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups to the purine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated purines, while substitution could introduce alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Nucleotides: As a purine derivative, it can be used in the synthesis of nucleotide analogs for research purposes.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with purine substrates.
Cell Signaling: Studying its role in cellular signaling pathways.
Medicine:
Drug Development: Exploring its potential as a therapeutic agent for diseases involving purine metabolism.
Antiviral/Anticancer Research: Investigating its efficacy against viral infections or cancer cells.
Industry:
Material Science:
Mécanisme D'action
The mechanism of action of 9-Cycloheptyl-1H-purin-6(9H)-one would depend on its specific interactions with biological targets. Generally, purine derivatives can:
Bind to Enzymes: Inhibit or activate enzymes involved in purine metabolism.
Interact with Receptors: Modulate receptor activity in cell signaling pathways.
Incorporate into DNA/RNA: Affect nucleic acid synthesis and function.
Comparaison Avec Des Composés Similaires
Adenine: A fundamental purine base in DNA and RNA.
Guanine: Another essential purine base in nucleic acids.
Caffeine: A well-known purine derivative with stimulant properties.
Uniqueness: 9-Cycloheptyl-1H-purin-6(9H)-one’s uniqueness lies in its cycloheptyl group, which may confer distinct chemical and biological properties compared to other purine derivatives. This structural modification can influence its reactivity, binding affinity, and overall biological activity.
Propriétés
Numéro CAS |
6961-61-1 |
|---|---|
Formule moléculaire |
C12H16N4O |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
9-cycloheptyl-1H-purin-6-one |
InChI |
InChI=1S/C12H16N4O/c17-12-10-11(13-7-14-12)16(8-15-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,14,17) |
Clé InChI |
ZDXSNXLNKQFZHK-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)N2C=NC3=C2N=CNC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B11876530.png)
![8-Quinolinol, 7-[(diethylamino)methyl]-](/img/structure/B11876545.png)

![3-(4-Fluorophenyl)-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11876555.png)

![3-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol](/img/structure/B11876558.png)






